
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds This particular compound is composed of five amino acids: tyrosine, methionine, glycine, tryptophan, and proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers. These machines streamline the SPPS process, allowing for large-scale production with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Specific enzymes or chemical reagents for mutagenesis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Aplicaciones Científicas De Investigación
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of peptide-based materials and sensors.
Mecanismo De Acción
The mechanism of action of L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
Leuprolide: A synthetic nonapeptide used in the treatment of hormone-sensitive cancers.
Histrelin: A GnRH agonist used for treating prostate cancer and central precocious puberty.
Uniqueness
L-Tyrosyl-D-methionylglycyl-L-tryptophyl-L-prolinamide is unique due to its specific amino acid sequence and potential applications. Unlike leuprolide and histrelin, which are primarily used in hormone therapy, this compound may have broader applications in research and industry.
Propiedades
Número CAS |
88219-20-9 |
|---|---|
Fórmula molecular |
C32H41N7O6S |
Peso molecular |
651.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C32H41N7O6S/c1-46-14-12-25(38-30(43)23(33)15-19-8-10-21(40)11-9-19)31(44)36-18-28(41)37-26(32(45)39-13-4-7-27(39)29(34)42)16-20-17-35-24-6-3-2-5-22(20)24/h2-3,5-6,8-11,17,23,25-27,35,40H,4,7,12-16,18,33H2,1H3,(H2,34,42)(H,36,44)(H,37,41)(H,38,43)/t23-,25+,26-,27-/m0/s1 |
Clave InChI |
BBRGHWNOBLLINX-KMQNXVAFSA-N |
SMILES isomérico |
CSCC[C@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES canónico |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



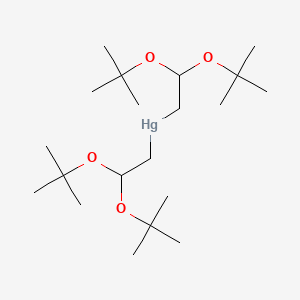

![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
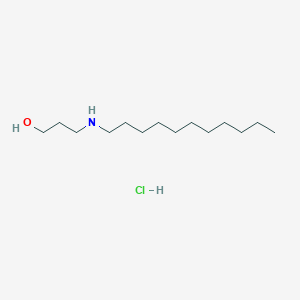
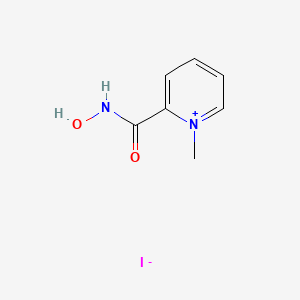
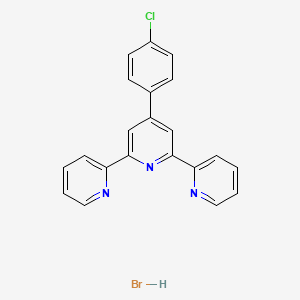

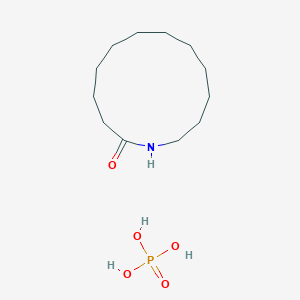
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
